molecular formula C11H9N3O B12343556 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one

Katalognummer: B12343556
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: SRRIZCYXHILNFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a pyrrole substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one typically involves the reaction of 5-amino-1,3-dialkyl-1,3-dihydrobenzimidazol-2-ones with reagents such as 2,5-dimethoxytetrahydrofuran and 2,6-dimethyl-γ-pyranone . These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The pyrrole and benzimidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or benzimidazole rings.

Wissenschaftliche Forschungsanwendungen

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyrrole and benzimidazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

6-pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H9N3O/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-8H,(H,13,15)

InChI-Schlüssel

SRRIZCYXHILNFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C2C=CC3=NC(=O)NC3=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.